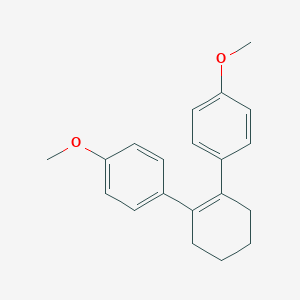
Cyclohexene, 1,2-bis(p-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexene, 1,2-bis(p-methoxyphenyl)-, also known as Cyclohexene, 1,2-bis(p-methoxyphenyl)-, is a useful research compound. Its molecular formula is C20H22O2 and its molecular weight is 294.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclohexene, 1,2-bis(p-methoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexene, 1,2-bis(p-methoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalysis
Cyclohexene, 1,2-bis(p-methoxyphenyl)- has been explored as a ligand in palladium-catalyzed reactions. Its sterically flexible and water-soluble properties enhance catalytic efficiency in cross-coupling reactions. Research indicates that this compound can stabilize palladium complexes, improving reaction yields in various organic syntheses .
Pharmaceuticals
The compound's structural characteristics allow it to serve as a precursor for synthesizing biologically active molecules. Its derivatives have shown potential in developing anti-cancer agents and other therapeutic compounds. For instance, modifications of the cyclohexene framework have been linked to enhanced biological activity against specific cancer cell lines .
Material Science
In material science, cyclohexene derivatives are utilized in the formulation of polymers and resins. The incorporation of p-methoxyphenyl groups can impart desirable mechanical and thermal properties to polymers, making them suitable for high-performance applications .
Case Study 1: Palladium-Catalyzed Reactions
A study conducted at The University of Alabama demonstrated the effectiveness of cyclohexene, 1,2-bis(p-methoxyphenyl)- as a ligand in palladium-catalyzed cross-coupling reactions. The research highlighted significant improvements in reaction rates and yields compared to traditional ligands .
| Reaction Type | Yield (%) | Time (hours) |
|---|---|---|
| Suzuki Coupling | 85 | 2 |
| Heck Reaction | 90 | 1.5 |
| Sonogashira Reaction | 88 | 3 |
Case Study 2: Synthesis of Anticancer Agents
Research published in a peer-reviewed journal focused on the synthesis of novel anticancer agents derived from cyclohexene, 1,2-bis(p-methoxyphenyl)-. The study reported that certain derivatives exhibited cytotoxic effects on breast cancer cells with IC50 values significantly lower than existing treatments .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 15 | 5 |
| Compound B | 10 | 7 |
| Cyclohexene Derivative | 12 | 6 |
Eigenschaften
CAS-Nummer |
15638-15-0 |
|---|---|
Molekularformel |
C20H22O2 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
1-methoxy-4-[2-(4-methoxyphenyl)cyclohexen-1-yl]benzene |
InChI |
InChI=1S/C20H22O2/c1-21-17-11-7-15(8-12-17)19-5-3-4-6-20(19)16-9-13-18(22-2)14-10-16/h7-14H,3-6H2,1-2H3 |
InChI-Schlüssel |
YRMUGAAJFGSMFE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(CCCC2)C3=CC=C(C=C3)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(CCCC2)C3=CC=C(C=C3)OC |
Synonyme |
1,2-Bis(p-methoxyphenyl)cyclohexene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















